molecular formula C8H7ClO3 B13158194 (3,4-Dihydroxyphenyl)acetyl chloride CAS No. 54234-59-2

(3,4-Dihydroxyphenyl)acetyl chloride

Cat. No.: B13158194
CAS No.: 54234-59-2
M. Wt: 186.59 g/mol
InChI Key: BUEXVFFGVMTYSY-UHFFFAOYSA-N
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Description

(3,4-Dihydroxyphenyl)acetyl chloride is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid and contains two hydroxyl groups on the benzene ring at the 3 and 4 positions, along with an acetyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxyphenyl)acetyl chloride typically involves the reaction of (3,4-Dihydroxyphenyl)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(3,4-Dihydroxyphenyl)acetic acid+SOCl2(3,4-Dihydroxyphenyl)acetyl chloride+SO2+HCl\text{(3,4-Dihydroxyphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (3,4-Dihydroxyphenyl)acetic acid+SOCl2​→(3,4-Dihydroxyphenyl)acetyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation Reactions: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction Reactions: The acyl chloride group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as ammonia (NH3), primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Quinones: Formed from the oxidation of hydroxyl groups.

Scientific Research Applications

(3,4-Dihydroxyphenyl)acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dihydroxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This acylation can alter the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)acetyl chloride: Contains methoxy groups instead of hydroxyl groups, making it less reactive in certain types of reactions.

    (3,4-Dihydroxybenzoyl chloride): Similar structure but with a benzoyl chloride group instead of an acetyl chloride group.

Uniqueness

(3,4-Dihydroxyphenyl)acetyl chloride is unique due to the presence of both hydroxyl groups and an acetyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the acetyl chloride group can undergo a wide range of acylation reactions.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEXVFFGVMTYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202586
Record name (3,4-Dihydroxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202586
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Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54234-59-2
Record name 3,4-Dihydroxybenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54234-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (3,4-Dihydroxyphenyl)acetyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Dihydroxyphenyl)acetyl chloride
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Record name (3,4-dihydroxyphenyl)acetyl chloride
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Record name (3,4-DIHYDROXYPHENYL)ACETYL CHLORIDE
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